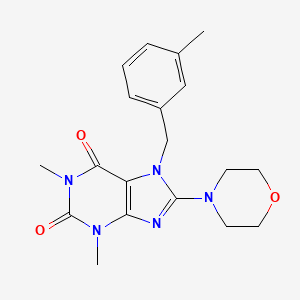
1,3-dimethyl-7-(3-methylbenzyl)-8-morpholino-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-dimethyl-7-(3-methylbenzyl)-8-morpholino-1H-purine-2,6(3H,7H)-dione, also known as DMEMB-MO, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown potential in inhibiting the growth of cancer cells and has been studied extensively for its mechanism of action and physiological effects.
Applications De Recherche Scientifique
Crystal Structure and Geometry
Research conducted by Karczmarzyk and Pawłowski (1997) on compounds closely related to 1,3-dimethyl-7-(3-methylbenzyl)-8-morpholino-1H-purine-2,6(3H,7H)-dione reveals insights into their crystal structure and molecular geometry. They investigated the crystal structure of 8-amino-1,3-dimethyl-7-(4-morpholinobutyl)-3,7-dihydro-1H-purine-2,6-dione, noting its typical geometry with a planar purine fused-ring system and the morpholine ring adopting a chair conformation. Their findings also describe the molecule's intramolecular hydrogen bonding and how it influences the molecule's conformation (Karczmarzyk & Pawłowski, 1997).
Synthesis and Properties
A study by Mangasuli, Hosamani, and Managutti (2019) focused on the synthesis of coumarin-purine hybrids, including derivatives of 1,3-dimethyl-7-((substituted)-2-oxo-2H-chromen-4-yl)methyl)-1H-purine-2,6(3H,7H)-dione. They evaluated these compounds for in vitro antioxidant activity and DNA cleavage, finding that certain derivatives exhibited notable DPPH scavenging activity. This study highlights the potential applications of these compounds in biological and pharmaceutical research (Mangasuli, Hosamani, & Managutti, 2019).
Molecular Interactions
A 2014 study by Latosinska et al. examined the interactions in polymorphs of methylxanthines, including 1,3-dimethyl-1H-purine-2,6-(3H,7H)-dione. The study focused on understanding the intermolecular interactions such as hydrogen bonds and π-π stacking in these compounds. This research is crucial in comprehending how such compounds interact at the molecular level, which is vital in the development of pharmaceuticals and other applications (Latosinska et al., 2014).
Propriétés
IUPAC Name |
1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-morpholin-4-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-13-5-4-6-14(11-13)12-24-15-16(21(2)19(26)22(3)17(15)25)20-18(24)23-7-9-27-10-8-23/h4-6,11H,7-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMKWIIHRUNWRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2N4CCOCC4)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

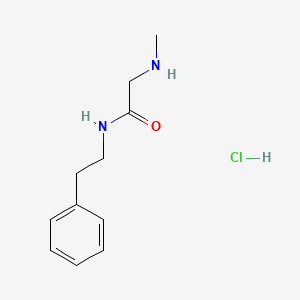

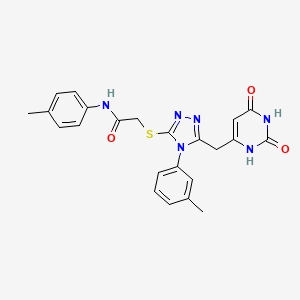
![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2920832.png)
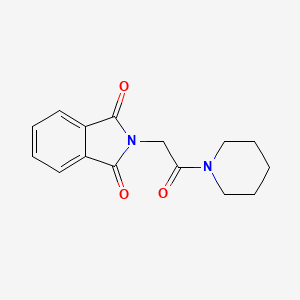
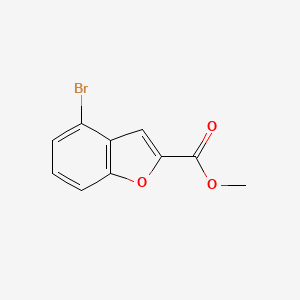
![Methyl 3-(2-chloro-6-fluorophenyl)-5-[2-(dimethylamino)-1-(2-ethoxy-2-oxoacetyl)vinyl]-4-isoxazolecarboxylate](/img/structure/B2920838.png)
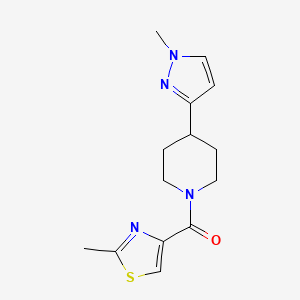
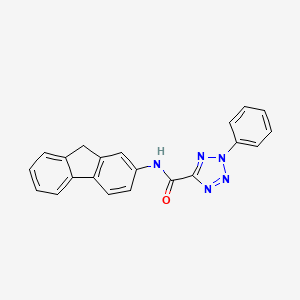
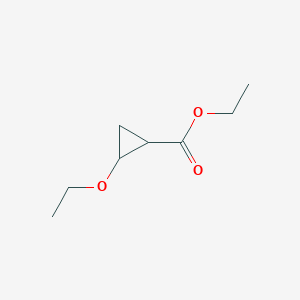
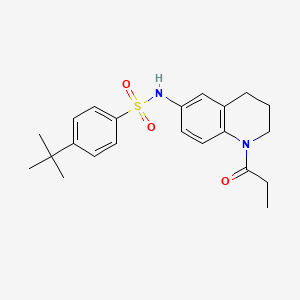
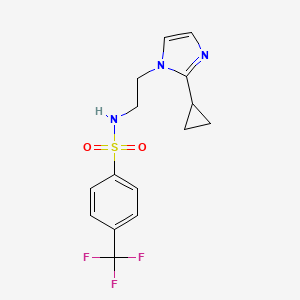
![3-(tert-Butyl)-4-(2,6-dimethoxy-3,5-dimethylphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2920847.png)
![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2920849.png)